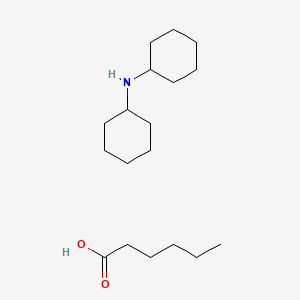
Dicyclohexylamine caproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylamine caproate is a chemical compound formed by the reaction of dicyclohexylamine with caproic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while caproic acid, also known as hexanoic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylamine caproate can be synthesized through the reaction of dicyclohexylamine with caproic acid. The reaction typically involves the following steps:
Mixing: Dicyclohexylamine and caproic acid are mixed in a suitable solvent, such as ethanol or methanol.
Heating: The mixture is heated to a temperature range of 60-80°C to facilitate the reaction.
Stirring: The reaction mixture is stirred continuously to ensure complete interaction between the reactants.
Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts, such as palladium or ruthenium, can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylamine caproate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine caproate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of dicyclohexylamine caproate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Dicyclohexylamine caproate can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Dicyclohexylamine: The parent compound, used in similar industrial applications but with distinct chemical behavior.
Hexanoic Acid: The carboxylic acid component, used in the synthesis of various esters and amides.
This compound stands out due to its unique combination of properties from both dicyclohexylamine and caproic acid, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
13283-96-0 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;hexanoic acid |
InChI |
InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
KQRMBMCJQNMEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















